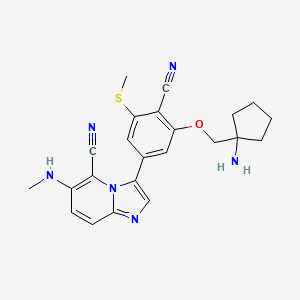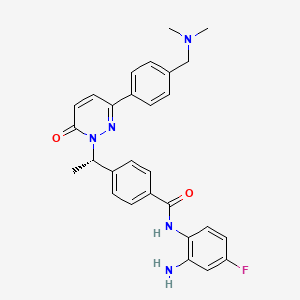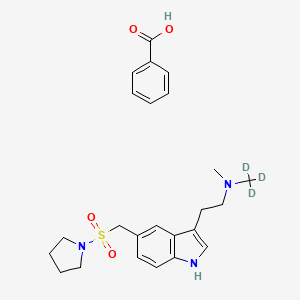
Decyclohexanamine-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyclohexanamine-Exatecan is a derivative of camptothecin, a quinoline alkaloid known for its potent antineoplastic properties. This compound is primarily used in scientific research and has shown significant promise in cancer treatment due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication .
準備方法
Synthetic Routes and Reaction Conditions
Decyclohexanamine-Exatecan is synthesized through a series of chemical reactions starting from camptothecinThe reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .
化学反応の分析
Types of Reactions
Decyclohexanamine-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Decyclohexanamine-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition and DNA interaction.
Biology: Employed in cell biology to investigate the effects of topoisomerase I inhibition on cell cycle and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antineoplastic properties.
Industry: Utilized in the development of new drug delivery systems and formulations.
作用機序
Decyclohexanamine-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, this compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Topotecan: Another camptothecin derivative used in cancer treatment.
Irinotecan: A camptothecin derivative used in chemotherapy.
Exatecan: A water-soluble camptothecin derivative with similar topoisomerase I inhibition properties.
Uniqueness
Decyclohexanamine-Exatecan is unique due to its enhanced stability and potency compared to other camptothecin derivatives. Its ability to form stable complexes with topoisomerase I and its improved solubility make it a promising candidate for further development in cancer therapy .
特性
分子式 |
C21H17FN2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H17FN2O4/c1-3-21(27)14-6-17-18-12(5-11-4-10(2)15(22)7-16(11)23-18)8-24(17)19(25)13(14)9-28-20(21)26/h4-7,27H,3,8-9H2,1-2H3/t21-/m0/s1 |
InChIキー |
GATBZNISYBKSSQ-NRFANRHFSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


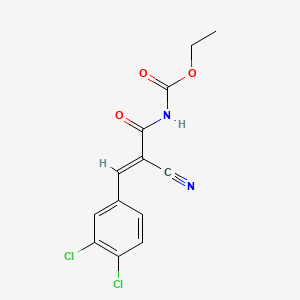
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
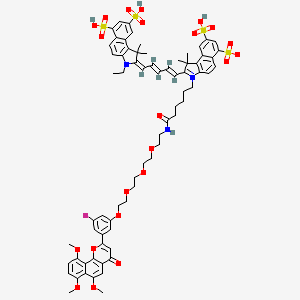
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
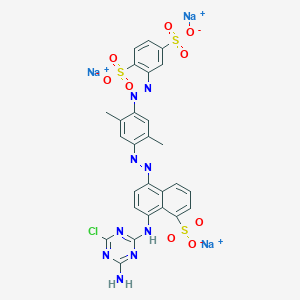

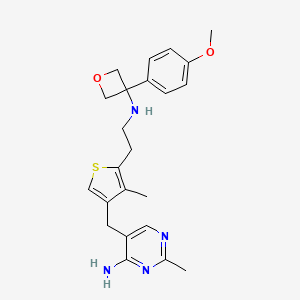

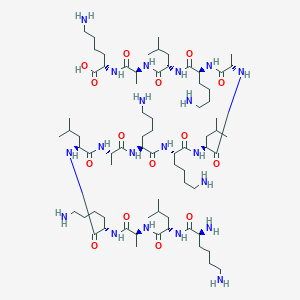
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
